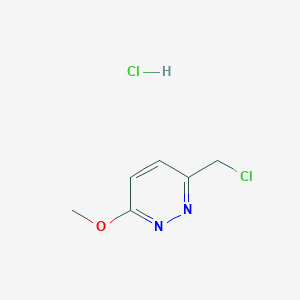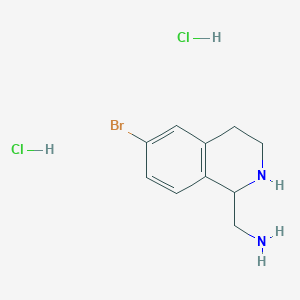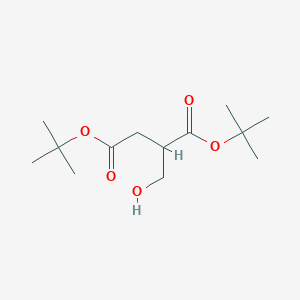![molecular formula C8H7N3O B13097859 2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde CAS No. 1956324-02-9](/img/structure/B13097859.png)
2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of 2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines can yield pyrrolopyrazine derivatives . Additionally, the transition-metal-free strategy described by Trofimov involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by Cs2CO3/DMSO .
Analyse Des Réactions Chimiques
2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for drug discovery due to its biological activities. In biology and medicine, it is studied for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Additionally, it has applications in the development of organic materials and natural products .
Mécanisme D'action
The mechanism of action of 2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in various cellular processes. The exact molecular targets and pathways involved in its action are still under investigation, but its ability to modulate kinase activity suggests its potential in treating diseases related to abnormal kinase function .
Comparaison Avec Des Composés Similaires
2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 6H-pyrrolo[3,4-b]pyrazine. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, show more activity on kinase inhibition . This highlights the uniqueness of this compound in targeting kinase-related pathways.
Propriétés
Numéro CAS |
1956324-02-9 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-5-2-9-8-7(11-5)6(4-12)3-10-8/h2-4H,1H3,(H,9,10) |
Clé InChI |
DXFPCNZEFKRKKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=N1)C(=CN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



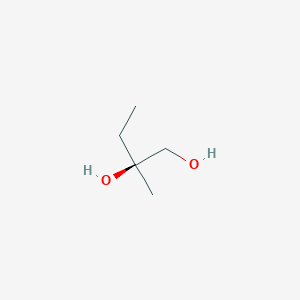
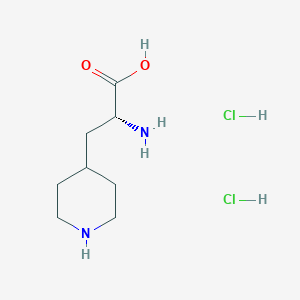
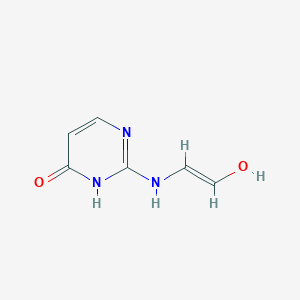
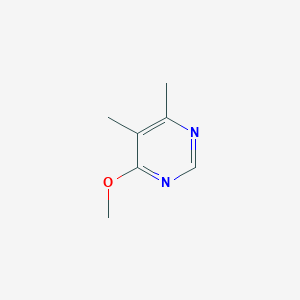
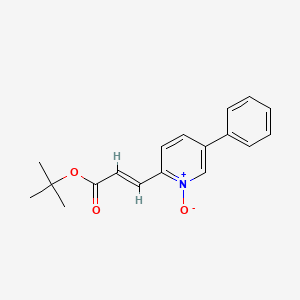
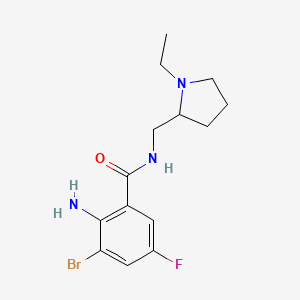
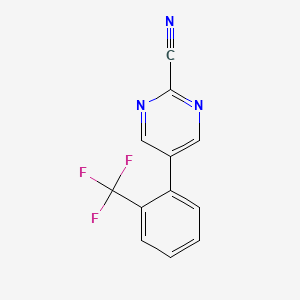
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
